4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid
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Overview
Description
4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a triazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole precursors. One common method includes the use of sodium hypochlorite as an oxidizing agent to facilitate the formation of the triazole ring . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining stringent quality control standards. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid and its derivatives often involves interactions with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes . The triazole ring plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4,4’-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid)
- 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Uniqueness
4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid is unique due to its specific structural configuration, which combines the properties of both the benzoic acid and triazole moieties. This combination allows for versatile chemical reactivity and a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-3-1-7(2-4-8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPLKYWVQYAMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-63-9 |
Source
|
Record name | 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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